molecular formula C21H16N4O4S B2619934 N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895002-23-0

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2619934
CAS No.: 895002-23-0
M. Wt: 420.44
InChI Key: FZQNLCOGPHBSFN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

The role of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide in biochemical reactions is primarily associated with its anti-inflammatory activity . It has been found to interact with enzymes such as cyclooxygenase (COX), specifically showing high IC50 values for COX-1 inhibition . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function.

Cellular Effects

This compound has shown significant effects on various types of cells. It influences cell function by inhibiting the COX enzymes, which play a crucial role in inflammation and pain signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the COX enzymes . By binding to the active site of these enzymes, the compound inhibits their function, leading to a decrease in the production of pro-inflammatory mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core but differ in their substituents.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives have a morpholine moiety instead of a pyridine ring.

Uniqueness

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and nitro substituents, along with the pyridine ring, make it a versatile compound for various applications in medicinal chemistry .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzamide backbone, a methoxy-substituted benzo[d]thiazole moiety, and a nitro group, suggesting diverse applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 methoxybenzo d thiazol 2 yl 3 nitro N pyridin 3 ylmethyl benzamide\text{N 4 methoxybenzo d thiazol 2 yl 3 nitro N pyridin 3 ylmethyl benzamide}

Key Features:

  • Benzamide Structure: Provides a scaffold for biological activity.
  • Methoxy Group: Enhances lipophilicity and may influence receptor interactions.
  • Nitro Group: Often associated with increased biological potency.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular pathways. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but suggest potential as an anticancer agent.

Antimicrobial Activity

Compounds bearing thiazole rings have been reported to possess significant antimicrobial properties. The structural components of this compound may contribute to its effectiveness against various bacterial strains. In particular, the presence of the nitro group is often linked to enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the thiazole and benzamide moieties can significantly influence biological activity. For example, electron-withdrawing groups at specific positions have been shown to enhance potency against certain biological targets.

Study 1: Anticancer Activity

A study investigating various thiazole derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MDA-MB-468 cells. The study emphasized the importance of the methoxy and nitro groups in enhancing anticancer efficacy .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds with a similar scaffold showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of a nitro group was crucial for enhancing antimicrobial potency .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideDifferent pyridine substituentModerate anticancer activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamideContains chloro substituentAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-N-(phenylamino)benzamidesLacks nitro groupLower biological activity profile

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-8-3-9-18-19(17)23-21(30-18)24(13-14-5-4-10-22-12-14)20(26)15-6-2-7-16(11-15)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQNLCOGPHBSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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